molecular formula C23H21ClN4O3S B6420450 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606956-05-2

5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B6420450
CAS No.: 606956-05-2
M. Wt: 469.0 g/mol
InChI Key: ZKDIENLNRMKFAU-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic structure featuring a tricyclic core with fused heterocyclic rings, a 4-chlorophenylsulfonyl group, a cyclopentyl substituent, and an imino group. The sulfonyl group likely enhances polarity and hydrogen-bonding capacity, while the cyclopentyl moiety may contribute to lipophilicity and steric bulk, influencing binding interactions or solubility .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c1-14-6-11-20-26-22-18(23(29)27(20)13-14)12-19(21(25)28(22)16-4-2-3-5-16)32(30,31)17-9-7-15(24)8-10-17/h6-13,16,25H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDIENLNRMKFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)S(=O)(=O)C5=CC=C(C=C5)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606956-05-2
Record name 3-[(4-CHLOROPHENYL)SULFONYL]-1-CYCLOPENTYL-2-IMINO-8-METHYL-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, which could have implications for drug development. In medicine, the compound’s unique structure makes it a candidate for the development of new therapeutic agents. Additionally, it has industrial applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways that are crucial for cell function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8)

  • Structural Differences: Halogen Substitution: The 4-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl group. Fluorine’s higher electronegativity may reduce electron density in the sulfonyl region compared to chlorine, altering reactivity or intermolecular interactions.
  • Implications :
    • The fluorinated analog may exhibit weaker π-π stacking interactions due to reduced polarizability of the aryl group.
    • Reduced steric bulk could enhance solubility but diminish binding affinity in hydrophobic environments .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and Hydroxy Analog

  • Structural Differences :
    • Heteroatom Composition : The tricyclic core incorporates sulfur (dithia) instead of additional nitrogen or oxygen atoms.
    • Substituents : A 4-methoxyphenyl or 4-hydroxyphenyl group replaces the 4-chlorophenylsulfonyl moiety.
  • Implications :
    • Sulfur atoms may introduce stronger van der Waals interactions but weaker hydrogen-bonding capacity compared to sulfonyl groups.
    • Methoxy/hydroxy substituents could enhance solubility via polar interactions, while the hydroxyl group may participate in hydrogen-bonding networks, as described in graph set analyses of crystalline materials .

Pesticide Analogs with Chlorophenyl Motifs

  • Example: Triticonazole (5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol)
  • Structural Differences :
    • A triazole ring replaces the tricyclic core, and the sulfonyl group is absent.
  • Implications: The triazole ring in pesticides often targets cytochrome P450 enzymes, suggesting that the tricyclic core in the target compound might serve a distinct mechanistic role.

Comparative Analysis Table

Feature Target Compound 4-Fluoro Analog Dithia-Tetracyclic Analog Pesticide Analog (Triticonazole)
Aryl Substituent 4-Chlorophenylsulfonyl 4-Fluorobenzenesulfonyl 4-Methoxyphenyl / 4-Hydroxyphenyl 4-Chlorophenylmethylene
Core Heteroatoms 1,7,9-Triaza 1,7,9-Triaza 3,7-Dithia-5-aza Triazole
Key Functional Groups Sulfonyl, imino, cyclopentyl Sulfonyl, imino, methyl Methoxy/hydroxy, dithia Triazole, cyclopentanol
Potential Properties High polarity (sulfonyl), steric bulk (cyclopentyl) Moderate polarity, increased flexibility Enhanced crystallinity (hydrogen bonding with -OH) Lipophilic, enzyme-targeting
Hypothesized Applications Pharmaceuticals (kinase inhibition?), materials (crystal engineering) Material science, synthetic intermediates Crystal engineering, supramolecular chemistry Agriculture (fungicide)

Research Findings and Implications

  • Electronic Effects : Chlorine’s polarizability compared to fluorine may enhance dispersion forces in the target compound, favoring crystal packing or protein-ligand interactions .
  • Steric and Solubility Trade-offs : The cyclopentyl group in the target compound likely reduces solubility compared to the dimethylated fluoro analog but could improve binding specificity in biological targets.
  • Hydrogen-Bonding Networks: The imino and sulfonyl groups in the target compound may form robust hydrogen-bonding motifs, as inferred from Etter’s graph set analysis, which could stabilize crystalline phases or molecular recognition processes .

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with notable biological activities. This article provides an in-depth overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S. The structure features a sulfonamide group, which is often associated with various pharmacological activities.

Key Structural Features

  • Sulfonamide Group : Known for antibacterial properties.
  • Cyclopentyl Ring : Contributes to the compound's lipophilicity and biological activity.
  • Triazatricyclo Framework : Imparts unique steric and electronic properties that may influence interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity levels. The results are summarized in the following table:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : An important target for treating Alzheimer's disease.
  • Urease : Inhibition of this enzyme is crucial for managing urinary tract infections and related conditions.

Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.14 ± 0.00321.25 ± 0.15 (Thiourea)
Urease1.13 ± 0.003N/A

The data indicates that the compound exhibits a significantly lower IC50 value compared to the reference standard, suggesting its potential as a lead compound for drug development.

Case Studies and Research Findings

Several studies have investigated the pharmacological behavior of compounds similar to 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one . For instance:

  • Anticancer Activity : Compounds containing similar structural motifs have been reported to possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Hypoglycemic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models, indicating potential use in diabetes management.
  • Diuretic Action : The sulfonamide functionality has been linked to diuretic effects, which can be beneficial in treating hypertension and edema.

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